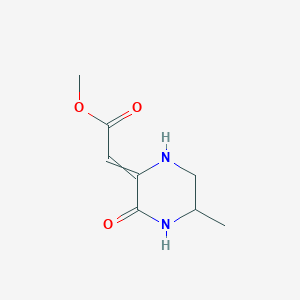
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate is a nitrogen-containing heterocyclic compound. It features a piperazine ring with a ketone and ester functional group, making it a versatile intermediate in organic synthesis. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Method: One common method involves the cyclization of methyl (3-oxopiperazin-2-ylidene)acetate with aromatic aldehydes and cyclohexane-1,3-diones.
Multicomponent Reactions: Another approach is a multicomponent reaction involving methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and 1,3-diketones.
Industrial Production Methods
Industrial production methods for methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies investigating the biological activities of piperazine derivatives, including their effects on enzymes and cellular pathways.
Industrial Applications: It is utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of certain kinases, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (3-oxopiperazin-2-ylidene)acetate: A closely related compound with similar structural features and reactivity.
Ethyl (3-oxopiperazin-2-ylidene)acetate: Another derivative with comparable properties but different ester groups.
Uniqueness
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its methyl group at the 5-position enhances its stability and potential interactions with biological targets.
Properties
CAS No. |
88075-42-7 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 2-(5-methyl-3-oxopiperazin-2-ylidene)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-5-4-9-6(8(12)10-5)3-7(11)13-2/h3,5,9H,4H2,1-2H3,(H,10,12) |
InChI Key |
OGXZZLAGHBYOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=CC(=O)OC)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















